4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole
Description
4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole is a sulfur-containing heterocyclic compound characterized by a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a sulfinyl-linked 4-methylphenyl group at position 3. The sulfinyl group (-S(O)-) introduces chirality and polarity, influencing its reactivity and biological interactions.
Properties
IUPAC Name |
4-methyl-5-(4-methylphenyl)sulfinylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c1-7-3-5-9(6-4-7)15(13)10-8(2)11-12-14-10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIRHTANIRAFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=C(N=NS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648973 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole typically involves the reaction of 4-methylthiophenol with chloroacetic acid in the presence of a base, followed by oxidation to introduce the sulfinyl group. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to achieve high yields. Continuous flow chemistry techniques may also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium hypochlorite.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thioethers and thiols.
Substitution: Formation of various substituted thiadiazoles.
Scientific Research Applications
4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole has found applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations in 1,2,3-Thiadiazole Derivatives
The biological and physicochemical properties of 1,2,3-thiadiazoles are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Sulfinyl vs. Sulfonyl/Sulfide : The sulfinyl group in the target compound may offer intermediate oxidation state reactivity compared to sulfonyl (-SO₂-) or sulfide (-S-) analogues, affecting solubility and metabolic stability.
- Organotin Derivatives: The incorporation of tin (Sn) in carboxylate derivatives significantly boosts antifungal potency, though toxicity concerns may limit therapeutic use .
Heteroatom Substitution: Thiadiazole vs. Selenadiazole
Replacing sulfur with selenium in the diazole ring alters electronic and biological properties:
Example : Selenadiazoles exhibit distinct reactivity in photochemical applications due to selenium’s polarizability, whereas thiadiazoles are more prevalent in drug design due to better synthetic accessibility .
Antifungal Activity
- Organotin 1,2,3-thiadiazole carboxylates (e.g., triethyltin derivative): EC₅₀ = 0.12 µg/mL (P. piricola), 0.16 µg/mL (G. zeae) .
- 1,2,3-Thiadiazole-triazole hybrids : Moderate activity against Fusarium spp. (MIC = 8–32 µg/mL) .
Enzyme Inhibition
- 4,5-Diphenyl-1,2,3-thiadiazole : Selective inhibition of CYP2B4 and CYP2E1, relevant in drug metabolism studies .
- Sulfinyl-containing derivatives: Potential for chiral recognition in enzyme binding, though specific data are lacking in the evidence.
Structural and Crystallographic Insights
- Planarity and Conformation : Derivatives like 2-(4-methylphenyl)-1,3,4-thiadiazole exhibit near-planar geometries, facilitating π-π stacking in crystal lattices .
- Chirality: The sulfinyl group in the target compound introduces a stereocenter, which may influence its pharmacokinetic profile compared to non-chiral analogues.
Biological Activity
4-Methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole (CAS No. 338979-00-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C10H10N2O2S2
- Molecular Weight : 254.33 g/mol
- Structure : The compound features a thiadiazole ring substituted with a sulfinyl group derived from 4-methylphenyl.
The biological activity of this compound is believed to involve its interaction with specific molecular targets. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cell signaling and metabolism . The sulfinyl group enhances the compound's reactivity and biological efficacy.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain thiadiazole derivatives had minimum inhibitory concentrations (MICs) below 20 mg/kg against Staphylococcus epidermidis and other pathogens .
| Compound | MIC (mg/L) | Target Pathogen |
|---|---|---|
| This compound | <20 | Staphylococcus epidermidis |
| Thiadiazole derivative A | 3.43 | Phytophthora infestans |
| Thiadiazole derivative B | 5.52 | Dimethomorph |
Anticancer Activity
The anticancer potential of thiadiazoles has also been explored. For example, certain derivatives demonstrated cytotoxic effects against cancer cell lines with IC50 values lower than established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis revealed that modifications to the thiadiazole ring significantly influenced the anticancer activity.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | <10 | Jurkat Cells |
| Compound B | <15 | A-431 Cells |
Case Studies
- Antimicrobial Evaluation : In a study evaluating various derivatives of thiadiazoles, this compound exhibited notable antibacterial activity against clinical isolates of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections .
- Cytotoxicity Assay : Another investigation focused on the cytotoxic effects of this compound against breast cancer cell lines. Results indicated significant cell death at concentrations as low as 5 µM, highlighting its potential for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-5-[(4-methylphenyl)sulfinyl]-1,2,3-thiadiazole, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via copper-catalyzed cross-coupling reactions between 4-methyl-1,2,3-thiadiazole derivatives and 4-methylthiophenol, followed by oxidation to introduce the sulfinyl group. Key parameters include temperature (70–80°C), solvent choice (e.g., DMF or ethanol), and oxidizing agents like meta-chloroperbenzoic acid (mCPBA) for sulfoxidation . Optimization studies suggest that maintaining anhydrous conditions and using a 1:1.2 molar ratio of thiol to thiadiazole precursor improves yields to ~75–85% .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the sulfinyl group and thiadiazole ring structure, with characteristic shifts at δ 2.5–3.0 ppm (sulfinyl proton) and δ 150–160 ppm (thiadiazole carbons) . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition. Purity (>95%) is confirmed via HPLC using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. How does the sulfinyl group influence the compound’s solubility and stability under varying pH conditions?
- Methodology : The sulfinyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO) but reducing stability in acidic conditions (pH < 3). Stability studies using UV-Vis spectroscopy show degradation rates increase below pH 3, with a half-life of ~12 hours at pH 2 . Buffered solutions (pH 5–7) are recommended for long-term storage.
Advanced Research Questions
Q. What theoretical frameworks or computational models are applicable for predicting the biological activity of this compound?
- Methodology : Density Functional Theory (DFT) calculations can model the electronic structure of the sulfinyl-thiadiazole moiety to predict reactivity with biological targets (e.g., enzyme active sites). Molecular docking studies against proteins like EGFR (epidermal growth factor receptor) or bacterial gyrase provide insights into potential anticancer or antimicrobial mechanisms . Software tools like AutoDock Vina or Schrödinger Suite are commonly used .
Q. How can contradictory data on the compound’s antitumor efficacy across cell lines be resolved?
- Methodology : Discrepancies in IC₅₀ values (e.g., 5 µM in MCF-7 vs. >50 µM in HeLa cells) may arise from differences in cell membrane permeability or metabolic activation. Combinatorial assays (e.g., synergy studies with cisplatin) and pharmacokinetic profiling (e.g., PAMPA for permeability) help clarify mechanisms . Additionally, validating target engagement via Western blotting (e.g., caspase-3 activation) confirms on-target effects .
Q. What are the mechanistic pathways for the oxidation of the sulfinyl group to sulfone derivatives, and how do these impact biological activity?
- Methodology : Oxidation with hydrogen peroxide or mCPBA converts the sulfinyl group to sulfone, altering electronic properties and bioactivity. Kinetic studies using ¹H NMR track reaction progress, revealing a second-order dependence on oxidant concentration. Sulfone derivatives exhibit reduced antimicrobial activity but enhanced inhibition of cyclooxygenase-2 (COX-2), suggesting structure-activity trade-offs .
Q. How can researchers design experiments to explore the compound’s dual role as a ligand in coordination chemistry and a pharmacophore in drug discovery?
- Methodology : Chelation studies with transition metals (e.g., Cu²⁺ or Pt²⁺) using UV-Vis titration and X-ray crystallography identify coordination sites (likely the thiadiazole nitrogen and sulfinyl oxygen). Parallel pharmacological assays (e.g., MIC for antimicrobial activity) evaluate whether metal complexes retain or enhance bioactivity .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity assays?
- Methodology : Non-linear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) calculate IC₅₀ values. Outliers are addressed via Grubbs’ test, and significance is determined by ANOVA with post-hoc Tukey tests for multi-group comparisons. Replicates (n ≥ 3) ensure reproducibility .
Q. How should researchers validate the compound’s mechanism of action when initial in vitro results conflict with in vivo data?
- Methodology : Use isotopic labeling (e.g., ³⁵S) to track metabolite formation in vivo. Combine pharmacokinetic/pharmacodynamic (PK/PD) modeling with proteomic profiling (e.g., LC-MS/MS) to identify off-target interactions or metabolic inactivation pathways .
Data Contradictions and Resolution
- Synthesis Yields : reports 85% yield using copper catalysis, while cites 70% with similar conditions. This discrepancy may stem from trace oxygen or moisture differences, emphasizing the need for strict inert conditions .
- Biological Activity : highlights antitumor activity, whereas emphasizes antimicrobial effects. These differences likely reflect assay-specific variables (e.g., bacterial vs. mammalian cell membranes) and underscore the importance of contextualizing activity within target systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
